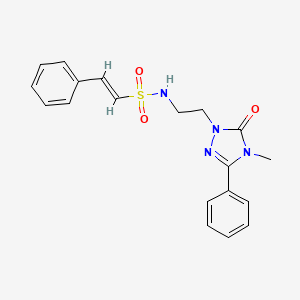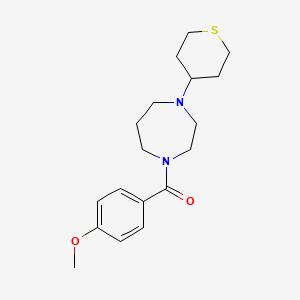
(4-methoxyphenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-methoxyphenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis and characterization of compounds structurally related to (4-methoxyphenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone have been explored. For example, FathimaShahana and Yardily (2020) focused on the synthesis of a novel compound with similar structural features, elucidating its structure through various spectroscopic techniques and density functional theory calculations (FathimaShahana & Yardily, 2020).
Anticancer Activity
- Certain derivatives similar in structure to the compound have shown promising anticancer activities. For example, a study by Kong et al. (2018) on a naphthyridine derivative, structurally related to (4-methoxyphenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone, demonstrated significant anticancer activity in human malignant melanoma cell lines (Kong et al., 2018).
Antimicrobial Activity
- The synthesis of related compounds has been investigated for their potential antimicrobial activities. Chaudhari (2012) synthesized a structurally related compound and evaluated its antimicrobial activity, highlighting its potential in this field (Chaudhari, 2012).
Molecular Docking and Pharmacokinetics
- Molecular docking studies have been conducted to understand the interaction of similar compounds with biological targets. The study by Shahana and Yardily (2020) employed molecular docking to assess the antibacterial activity of a compound structurally analogous to (4-methoxyphenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone (Shahana & Yardily, 2020).
Cytoprotective Activities
- Lian (2014) synthesized phenyl(thiophen-2-yl)methanone derivatives, which share a structural resemblance, and evaluated their cytoprotective activities against oxidative stress-induced injury in human umbilical vein endothelial cells (Lian, 2014).
Antiproliferative Activity
- Studies have also investigated the antiproliferative activities of structurally related compounds. For instance, Liszkiewicz (2002) examined the antiproliferative activity of similar compounds against various human cancer cell lines, providing insights into their potential therapeutic applications (Liszkiewicz, 2002).
Selective Estrogen Receptor Modulator (SERM) Activity
- Palkowitz et al. (1997) discovered a compound structurally akin to the compound , which acted as a novel, highly potent selective estrogen receptor modulator (SERM), offering insights into its potential use in hormonal therapies (Palkowitz et al., 1997).
Eigenschaften
IUPAC Name |
(4-methoxyphenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2S/c1-22-17-5-3-15(4-6-17)18(21)20-10-2-9-19(11-12-20)16-7-13-23-14-8-16/h3-6,16H,2,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBNWRPOFXXIAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCCN(CC2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

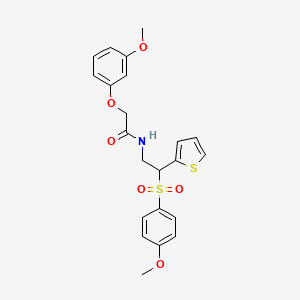

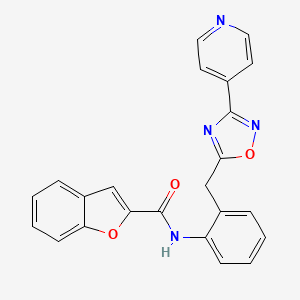

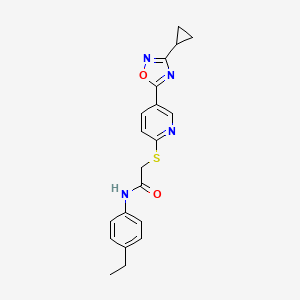
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2928121.png)
![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2928123.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2928124.png)
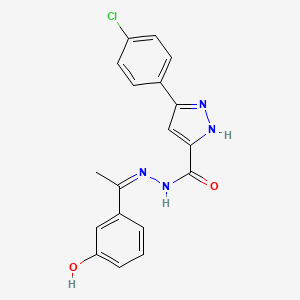
![N-[(3-Chlorophenyl)methyl]-N-[[1-(hydroxymethyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2928126.png)
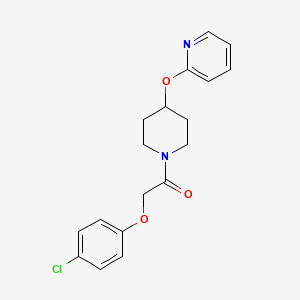
![1-Methyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2928128.png)
